REACTION_SMILES
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[ClH:10].[o:1]1[n:2][c:3]([C:6]([CH:7]=[CH2:8])=[O:9])[cH:4][cH:5]1>>[o:1]1[n:2][c:3]([C:6]([CH2:7][CH2:8][Cl:10])=[O:9])[cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(=O)c1ccon1
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Name
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Type
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product
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Smiles
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O=C(CCCl)c1ccon1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |